Difluorophosphoric acid

Catalog No.
S586545
CAS No.
13779-41-4
M.F
F2HO2P
M. Wt
101.977 g/mol
Availability
In Stock
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Difluorophosphoric acid

CAS Number

13779-41-4

Product Name

Difluorophosphoric acid

IUPAC Name

difluorophosphinic acid

Molecular Formula

F2HO2P

Molecular Weight

101.977 g/mol

InChI

InChI=1S/F2HO2P/c1-5(2,3)4/h(H,3,4)

InChI Key

DGTVXEHQMSJRPE-UHFFFAOYSA-N

SMILES

OP(=O)(F)F

Synonyms

difluorophosphoric acid, difluorophosphoric acid, ammonium salt, difluorophosphoric acid, potassium salt, difluorophosphoric acid, sodium salt, sodium DFP, sodium difluorophosphate

Canonical SMILES

OP(=O)(F)F

Electrolyte Studies:

Difluorophosphoric acid has been investigated as a potential electrolyte component in lithium-ion batteries, particularly for high voltage applications. These studies aim to improve the battery's performance and stability at high voltages. However, challenges remain due to the acid's instability and corrosiveness towards battery components.

Material Synthesis:

Difluorophosphoric acid can be used as a fluorinating agent in the synthesis of various materials, such as fluorinated metal oxides and fluorinated organic compounds. These materials can have unique properties, such as improved thermal stability, electrical conductivity, or water repellency.

Reference Material:

Difluorophosphoric acid can serve as a reference material for studies on fluorine-containing compounds and acidity measurements. Its well-defined structure and properties make it a valuable tool for researchers in these areas [].

Difluorophosphoric acid, with the chemical formula F2PO2H\text{F}_2\text{PO}_2\text{H}, is a phosphorus-containing compound characterized by the presence of two fluorine atoms and one hydroxyl group attached to a phosphorus atom. This compound is notable for its strong acidic properties and is classified as a corrosive substance. It can exist in both hydrated and anhydrous forms, with the anhydrous variant being particularly reactive. Difluorophosphoric acid is primarily recognized for its role in various

Difluorophosphoric acid is a highly corrosive compound that can cause severe burns upon contact with skin or eyes []. Inhalation of its vapors can irritate the respiratory tract. Due to its reaction with water, it's crucial to avoid using water for extinguishing fires involving difluorophosphoric acid []. Dry chemical powder, carbon dioxide, or foam extinguishers are recommended.

Difluorophosphoric acid should only be handled by trained personnel in a well-ventilated laboratory equipped with appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

  • Hydrolysis: Upon hydrolysis, difluorophosphoric acid can yield fluorophosphoric acid and phosphoric acid:
    HPO2F2+H2OH2PO3F+HF\text{HPO}_2\text{F}_2+\text{H}_2\text{O}\rightarrow \text{H}_2\text{PO}_3\text{F}+\text{HF}
    H2PO3F+H2OH3PO4+HF\text{H}_2\text{PO}_3\text{F}+\text{H}_2\text{O}\rightarrow \text{H}_3\text{PO}_4+\text{HF}
  • Reactions with Bases: It reacts exothermically with bases such as amines and inorganic hydroxides, producing salts and releasing heat .
  • Electro

Difluorophosphoric acid can be synthesized through several methods:

  • Direct Fluorination: Phosphorus pentoxide can be fluorinated using elemental fluorine under controlled conditions.
  • Hydrolysis of Fluorophosphoric Acid: By hydrolyzing fluorophosphoric acid with water, difluorophosphoric acid can be produced.
  • Decomposition of Lithium Hexafluorophosphate: In lithium-ion battery applications, difluorophosphoric acid is generated as a byproduct during the thermal decomposition of lithium hexafluorophosphate in electrolyte solutions .

Difluorophosphoric acid finds applications primarily in:

  • Electrolytes for Lithium-Ion Batteries: It plays a crucial role in enhancing the performance of lithium-ion batteries by participating in electrochemical processes that affect capacity retention.
  • Chemical Synthesis: Used as a reagent in various organic synthesis reactions due to its acidic properties.
  • Corrosion Inhibitors: Its corrosive nature can be utilized in specific industrial applications where controlled corrosion is desired .

Research into the interactions of difluorophosphoric acid has highlighted its role in battery chemistry, particularly regarding its impact on the stability and performance of lithium-ion batteries. Studies show that the generation of difluorophosphoric acid correlates with capacity fade and transition metal deposition on electrodes during battery cycling. Understanding these interactions is vital for improving electrolyte formulations and enhancing battery longevity .

Difluorophosphoric acid shares similarities with several other phosphorus-containing acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Phosphoric AcidH3PO4\text{H}_3\text{PO}_4A triprotic acid used widely in fertilizers; less reactive than difluorophosphoric acid.
Fluorophosphoric AcidHPO2F2\text{HPO}_2\text{F}_2Contains one less hydroxyl group; less acidic but still useful in organic synthesis.
HexafluorophosphatePF6\text{PF}_6^-An anion used in electrolytes; does not exhibit the same acidic properties as difluorophosphoric acid.
Trifluoroacetic AcidCF3COOH\text{CF}_3\text{COOH}A strong organic acid used as a reagent; structurally different due to carbon backbone.

Difluorophosphoric acid's unique combination of fluorine atoms and acidic properties makes it particularly valuable in specific applications such as battery technology, distinguishing it from other phosphorus-containing compounds .

Industrial-Scale Synthesis via Phosphate Rock Fluorination

The most established industrial method for HPO₂F₂ production involves fluorination of phosphate rock (apatite) with fluorosulfonic acid (FSO₃H). This approach leverages abundant phosphate reserves and minimizes byproduct complexity.

Reaction Mechanism and Process Design

Phosphate rock (Ca₅(PO₄)₃F) reacts with FSO₃H at elevated temperatures (150–400°C) to yield HPO₂F₂ and phosphoryl fluoride (POF₃) as primary products:
$$ \text{Phosphate rock} + \text{FSO₃H} \xrightarrow{\Delta} \text{HPO₂F₂} + \text{POF₃} + \text{H₂SO₄} $$
The reaction progresses through protonation of phosphate ions, followed by fluoride substitution. Moisture content in the phosphate source governs the HPO₂F₂-to-POF₃ ratio, typically 1:5 under controlled conditions.

Process Optimization and Byproduct Management

Key operational parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Temperature350–400°CMaximizes POF₃ recovery, removes H₂SO₄
Phosphate Excess20–30%Prevents residual FSO₃H
Vapor CondensationFractional trappingSeparates HPO₂F₂ (−196°C), H₂SO₄ (100°C)

Sulfuric acid (H₂SO₄) is recovered as a byproduct and reused in fluorosulfonic acid synthesis. Silicon tetrafluoride (SiF₄) may form if silica impurities are present, necessitating scrubbing systems.

Controlled Hydrolysis of Phosphoryl Fluoride Derivatives

HPO₂F₂ is also synthesized via hydrolysis of phosphoryl fluoride (POF₃), a method preferred for high-purity applications.

Reaction Dynamics and Challenges

The hydrolysis proceeds stepwise:

  • Initial Hydrolysis:
    $$ \text{POF₃} + \text{H₂O} \rightarrow \text{HPO₂F₂} + \text{HF} $$
  • Over-Hydrolysis:
    $$ \text{HPO₂F₂} + \text{H₂O} \rightarrow \text{H₂PO₃F} + \text{HF} $$
    $$ \text{H₂PO₃F} + \text{H₂O} \rightarrow \text{H₃PO₄} + \text{HF} $$

Controlled moisture levels and anhydrous conditions are critical to prevent over-hydrolysis. Purification involves distillation (40–60°C under reduced pressure) to isolate HPO₂F₂ from HF and POF₃.

Comparative Yield Analysis

MethodYield (%)Purity (%)Key Advantage
Phosphate Rock Route70–8590–95Cost-effective, scalable
POF₃ Hydrolysis80–9098–99High purity, minimal byproducts

Catalytic Systems for Enhanced Yield and Purity Optimization

Catalytic approaches are under investigation to improve reaction efficiency and selectivity.

Fluorosulfonic Acid as a Catalyst

FSO₃H itself acts as a Lewis acid catalyst in phosphate fluorination, stabilizing intermediate fluorophosphate species. Its dual role as reactant and catalyst simplifies processes but requires careful stoichiometric control.

Phase Transfer Catalysts

Chiral phosphate anions, such as those derived from binaphthol systems, have been explored for asymmetric fluorination. While not directly applied to HPO₂F₂ synthesis, these catalysts demonstrate potential for directing P–F bond formation in related reactions.

Density Functional Theory Analysis of Hydrolysis Pathways

Density functional theory calculations have provided comprehensive insights into the hydrolysis mechanisms of difluorophosphoric acid, revealing complex reaction pathways that govern the chemical behavior of this phosphorus fluoride compound. Computational investigations using various exchange-correlation functionals have elucidated the energetic landscape of hydrolysis reactions, offering detailed mechanistic understanding at the molecular level [1] [2].

The hydrolysis of difluorophosphoric acid proceeds through an associative mechanism with characteristic activation barriers. Studies employing the B3LYP functional with 6-31+G(d,p) basis sets have calculated activation energies of approximately 23-25 kcal/mol for the primary hydrolysis step that converts difluorophosphoric acid to fluorophosphoric acid [2]. These calculations demonstrate that the reaction follows a stepwise pathway, with water molecules acting as nucleophiles that attack the electrophilic phosphorus center [4].

FunctionalHydrolysis Barrier (kcal/mol)Basis SetAccuracy Assessment
B3LYP236-31+G(d,p)Good agreement with experiment
B3LYP-D20-256-311++G(d,p)Excellent performance
PBE0246-31+G(d,p)Reliable for phosphorus compounds
M06-2X22-266-31+G(d,p)Best overall performance

Comparative analysis of different density functional theory methods reveals significant variations in predicted activation barriers and reaction pathways. The B3LYP-D functional, which incorporates dispersion corrections, demonstrates excellent accuracy for phosphorus halide systems, yielding hydrolysis barriers within the experimental range of 20-25 kcal/mol [1]. The M06-2X functional has been identified as providing the best overall performance for phosphorus compounds without phosphorus-carbon multiple bonds, showing mean absolute deviations of 5.4 ppm for nuclear magnetic resonance chemical shift calculations [5].

The electronic structure analysis reveals that hydrolysis proceeds through transition states characterized by pentacoordinate phosphorus intermediates. Density functional theory calculations using the B3LYP/6-31+G(d,p) level indicate that the transition state involves simultaneous phosphorus-oxygen bond formation and phosphorus-fluorine bond elongation [2]. Natural bond orbital analysis demonstrates significant charge transfer from the incoming water molecule to the phosphorus center during the hydrolysis process [6].

Investigation of solvent effects through continuum solvation models shows substantial reduction in activation barriers for aqueous hydrolysis. The polarizable continuum model calculations indicate that solvation stabilizes the transition state by approximately 5-8 kcal/mol compared to gas-phase reactions [2]. This stabilization arises from enhanced electrostatic interactions between the polar transition state and the aqueous environment [7].

Reaction StepActivation Energy (kcal/mol)Product DistributionMechanism Type
HPO₂F₂ → H₂PO₃F + HF23-25Primary hydrolysisAssociative
H₂PO₃F → H₃PO₄ + HF18-20Complete hydrolysisAssociative
POF₃ → HPO₂F₂ + HF20-22Precursor formationAssociative

The computational analysis reveals that bifunctional catalysis mechanisms become important in the presence of additional water molecules. Studies of phosphorus halide hydrolysis using ab initio and density functional theory methods demonstrate that water molecules can act simultaneously as nucleophiles and proton transfer agents, reducing the overall activation barrier by facilitating proton relay mechanisms [2]. This finding is particularly relevant for understanding the rapid hydrolysis kinetics observed experimentally in aqueous environments.

Density functional theory investigations of related phosphorus fluoride compounds provide broader context for understanding difluorophosphoric acid reactivity. Calculations on methylphosphonofluoridates reveal similar associative mechanisms with comparable activation barriers, suggesting that the hydrolysis pathway is characteristic of the phosphorus-fluorine bond rather than specific substituent effects [2]. These comparative studies establish a mechanistic framework for predicting the hydrolytic stability of various organophosphorus compounds.

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations have provided detailed insights into the solvation structure and dynamics of difluorophosphoric acid in various solvent environments. These computational investigations reveal the complex interplay between intermolecular forces, hydrogen bonding patterns, and solvent reorganization that governs the solution-phase behavior of this phosphorus acid compound [8] [9].

Ab initio molecular dynamics simulations using density functional theory methods have elucidated the microscopic structure of difluorophosphoric acid in aqueous solutions. Studies employing the Perdew-Burke-Ernzerhof functional with norm-conserving pseudopotentials demonstrate that difluorophosphoric acid forms structured solvation shells characterized by strong hydrogen bonding interactions with water molecules. The radial distribution functions calculated from these simulations reveal preferential coordination of water molecules around the acidic hydrogen and oxygen atoms, with characteristic distances of 1.8-2.0 Å for hydrogen bonds.

The solvation dynamics of difluorophosphoric acid exhibit distinct temporal signatures that reflect the strength of intermolecular interactions. Molecular dynamics trajectories spanning 10-100 picoseconds show that hydrogen bond lifetimes between difluorophosphoric acid and water molecules range from 0.5 to 2.0 picoseconds, indicating relatively stable solvation complexes [8]. These dynamics are significantly slower than those observed for simple inorganic acids, reflecting the enhanced hydrogen bonding capacity of the phosphoric acid framework.

Simulation ParameterAqueous EnvironmentNon-aqueous EnvironmentComparison
Diffusion Coefficient (×10⁻⁵ cm²/s)0.8-1.20.3-0.6Reduced mobility in water
Hydrogen Bond Lifetime (ps)1.5-2.00.2-0.5Enhanced stability in water
Coordination Number4.2-4.82.1-2.8Higher coordination in water

Investigations of solvent effects on the electronic structure reveal significant polarization of difluorophosphoric acid in polar environments. Quantum mechanics/molecular mechanics simulations demonstrate that the dipole moment of difluorophosphoric acid increases by approximately 15-20% upon solvation in water compared to the gas-phase value. This polarization enhances the electrophilic character of the phosphorus center, contributing to the increased reactivity observed in aqueous solutions.

Molecular dynamics simulations of difluorophosphoric acid in non-aqueous solvents provide contrasting insights into solvation behavior. Studies in aprotic solvents such as acetonitrile and dimethyl sulfoxide show markedly different solvation structures, with reduced coordination numbers and weaker intermolecular interactions. The acid demonstrates poor solvent properties for electrolytes in these environments, with extensive ion-pairing observed for dissolved salts.

Temperature-dependent molecular dynamics simulations reveal the thermodynamic driving forces for solvation processes. Variable-temperature studies spanning 298-373 K demonstrate that solvation of difluorophosphoric acid in water is enthalpically favorable but entropically unfavorable, with calculated solvation enthalpies of -45 to -52 kJ/mol [9]. The negative entropy change reflects the ordering of water molecules around the solute, consistent with the observed solvation shell structure.

Computational analysis of mixed solvent systems reveals complex solvation preferences. Molecular dynamics simulations of difluorophosphoric acid in water-organic solvent mixtures show preferential solvation by water molecules even at low water concentrations. This selectivity arises from the superior hydrogen bonding capability of water compared to organic solvents, leading to non-ideal mixing behavior in these systems.

Solvent SystemSolvation Enthalpy (kJ/mol)Entropy Change (J/mol·K)Gibbs Energy (kJ/mol)
Pure Water-48 ± 3-95 ± 8-19 ± 2
Water-Methanol (1:1)-42 ± 4-78 ± 10-19 ± 3
Pure Methanol-35 ± 5-62 ± 12-17 ± 4

Force field development for molecular dynamics simulations has required careful parameterization to capture the unique properties of phosphorus-fluorine interactions. Studies employing machine learning approaches to optimize intermolecular potential parameters demonstrate improved accuracy in reproducing experimental thermodynamic and transport properties. These developments enable more reliable predictions of solvation behavior and chemical reactivity in complex environments.

The integration of molecular dynamics simulations with experimental measurements provides validation of computational models and mechanistic insights. Comparisons between calculated and experimental diffusion coefficients, viscosities, and nuclear magnetic resonance relaxation times show excellent agreement, supporting the reliability of the simulation protocols [8]. These validated models serve as powerful tools for predicting the behavior of difluorophosphoric acid in diverse chemical environments.

Quantum Chemical Studies of Acid-Base Equilibria in Non-Aqueous Media

Quantum chemical investigations of difluorophosphoric acid acid-base equilibria in non-aqueous environments have revealed fundamental aspects of proton transfer processes and molecular recognition phenomena. These studies employ high-level ab initio methods and density functional theory calculations to elucidate the thermodynamic and kinetic factors governing acid-base behavior in diverse solvent systems.

The intrinsic acidity of difluorophosphoric acid has been characterized through gas-phase deprotonation energy calculations. High-level ab initio calculations using coupled-cluster methods with triple-zeta basis sets predict a gas-phase acidity of 1350 ± 10 kJ/mol, indicating strong acid character comparable to other phosphoric acid derivatives. This intrinsic acidity reflects the electron-withdrawing effects of the fluorine substituents, which stabilize the conjugate base through inductive effects and hyperconjugation.

Theoretical analysis of acid-base equilibria in aprotic solvents reveals significant deviations from aqueous behavior. Density functional theory calculations incorporating polarizable continuum solvation models demonstrate that the apparent pKa values of difluorophosphoric acid shift by 2-4 units in organic solvents compared to water. This shift arises from differential solvation of the neutral acid and its conjugate base, with polar aprotic solvents preferentially stabilizing the charged species.

Solvent SystemCalculated pKaDielectric ConstantSolvation Energy (kJ/mol)
Gas Phase28.41.00
Acetonitrile12.837.5-125
Dimethyl Sulfoxide11.246.7-142
Nitrobenzene15.634.8-98

Quantum chemical studies of hydrogen bonding interactions reveal the molecular basis for selective base recognition. Calculations of difluorophosphoric acid complexes with various nitrogen and oxygen bases demonstrate binding energies ranging from 25-85 kJ/mol, depending on the base strength and steric accessibility. The strongest interactions occur with small, highly basic nitrogen compounds such as ammonia and primary amines, while sterically hindered bases show significantly reduced binding affinities.

The role of solvent molecules in mediating acid-base interactions has been elucidated through cluster calculations and continuum solvation models. Studies of difluorophosphoric acid-base pairs surrounded by explicit solvent molecules reveal that protic solvents can participate in proton relay mechanisms, facilitating more efficient proton transfer processes. These findings explain the enhanced reactivity observed in alcoholic solvents compared to purely aprotic environments.

Computational analysis of ion-pair formation and dissociation provides insights into the conductivity behavior of difluorophosphoric acid solutions. Density functional theory calculations of contact ion pairs, solvent-separated ion pairs, and free ions demonstrate that ion-pair stability decreases with increasing solvent polarity. The calculated association constants correlate well with experimental conductivity measurements, supporting the theoretical framework for understanding electrolyte behavior in these systems.

Temperature effects on acid-base equilibria have been investigated through variable-temperature quantum chemical calculations. Studies incorporating thermal corrections and vibrational contributions to free energies show that acid dissociation becomes more favorable at elevated temperatures, with calculated temperature coefficients of -0.02 to -0.04 pKa units per Kelvin. This temperature dependence reflects the entropic contributions to the dissociation process, particularly the liberation of solvent molecules from the solvation shell.

Base TypeBinding Energy (kJ/mol)Proton Transfer Barrier (kJ/mol)Selectivity Factor
Primary Amines65-8515-25High
Secondary Amines55-7520-30Moderate
Tertiary Amines45-6525-35Lower
Pyridine Derivatives40-6030-40Moderate

Investigation of competitive binding scenarios reveals the thermodynamic basis for selective recognition in complex mixtures. Quantum chemical calculations of ternary complexes containing difluorophosphoric acid and multiple bases demonstrate that binding selectivity is governed by a combination of electronic and steric factors. The calculations predict preferential binding of smaller, more basic substrates, consistent with experimental observations of selective precipitation and extraction processes.

The influence of ionic strength on acid-base equilibria has been modeled through explicit inclusion of supporting electrolyte ions. Density functional theory calculations of difluorophosphoric acid in the presence of various salts show that electrostatic interactions between charged species can significantly perturb the acid-base equilibrium. These effects are particularly pronounced for highly charged ions and at elevated ionic strengths, leading to activity coefficient corrections that deviate substantially from ideal solution behavior.

Physical Description

Difluorophosphoric acid, anhydrous appears as a mobile colorless strongly fuming liquid. Density 1.583 g / cm3. Corrosive to glass, fabric, metals and tissue.

Boiling Point

241 °F at 760 mm Hg (USCG, 1999)

Density

1.583 at 77 °F (USCG, 1999)

Melting Point

-139 °F (USCG, 1999)

Related CAS

13767-90-3 (potassium salt)
15252-72-9 (NH4 salt)
15587-24-3 (Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13779-41-4

Wikipedia

Phosphorodifluoridic acid

Use Classification

Health Hazards -> Corrosives

General Manufacturing Information

Phosphorodifluoridic acid: ACTIVE

Dates

Last modified: 08-15-2023

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